[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanol
Description
Properties
IUPAC Name |
[1-[(3,4-dichlorophenyl)methyl]indol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c17-14-6-5-11(7-15(14)18)8-19-9-12(10-20)13-3-1-2-4-16(13)19/h1-7,9,20H,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUIQJADWOTAIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=C(C=C3)Cl)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Ethyl Indol-3-yl Acetate Followed by Reduction
This two-step approach begins with the N-alkylation of ethyl indol-3-yl acetate using 3,4-dichlorobenzyl bromide, followed by ester reduction to yield the primary alcohol.
Step 1: N-Alkylation
Ethyl indol-3-yl acetate is treated with 3,4-dichlorobenzyl bromide in acetonitrile using cesium carbonate as a base. This reaction proceeds via deprotonation of the indole nitrogen, facilitating nucleophilic substitution at the benzyl halide. The choice of cesium carbonate, a mild base, minimizes side reactions such as ester hydrolysis. After 12–24 hours at 60°C, the intermediate ester, ethyl [1-(3,4-dichlorobenzyl)-1H-indol-3-yl]acetate, is isolated via column chromatography (hexane:ethyl acetate, 3:1).
Step 2: Ester Reduction
The ester moiety is reduced to a primary alcohol using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF). This reaction, conducted at 0°C to room temperature for 2 hours, affords [1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanol in 68–75% yield. The product is purified via recrystallization from methanol.
Key Data:
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 1 | 3,4-Dichlorobenzyl bromide, Cs2CO3, CH3CN, 60°C | 82% | 1H NMR (DMSO-d6): δ 7.85 (s, 1H, indole H2), 5.45 (s, 2H, N-CH2-Ar) |
| 2 | LiAlH4, THF, 0°C→rt | 73% | IR (KBr): 3350 cm−1 (O-H stretch) |
Alkylation of Indole-3-carbaldehyde Followed by Aldehyde Reduction
This method involves N-alkylation of indole-3-carbaldehyde followed by reduction of the aldehyde group to a hydroxymethyl moiety.
Step 1: N-Alkylation
Indole-3-carbaldehyde is reacted with 3,4-dichlorobenzyl bromide in dimethylformamide (DMF) using sodium hydride (NaH) as a base. The strong base ensures complete deprotonation of the indole NH, directing alkylation exclusively to the N1 position. After 6 hours at room temperature, [1-(3,4-dichlorobenzyl)-1H-indol-3-yl]carbaldehyde is obtained in 78% yield and purified via silica gel chromatography.
Step 2: Aldehyde Reduction
The aldehyde is reduced using sodium borohydride (NaBH4) in methanol at 0°C. This mild reducing agent selectively targets the aldehyde without affecting other functional groups. The reaction completes within 1 hour, yielding the desired methanol derivative in 85% yield.
Key Data:
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 1 | 3,4-Dichlorobenzyl bromide, NaH, DMF, rt | 78% | 13C NMR (CDCl3): δ 192.1 (C=O) |
| 2 | NaBH4, MeOH, 0°C | 85% | MS (ESI): m/z 335 [M+H]+ |
Reaction Optimization and Conditions
Base and Solvent Selection
The choice of base significantly impacts alkylation efficiency. Cesium carbonate in acetonitrile (Method 1) offers compatibility with ester groups, whereas sodium hydride in DMF (Method 2) provides stronger deprotonation for recalcitrant substrates. Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates.
Reducing Agents
Lithium aluminum hydride, though highly reactive, requires anhydrous conditions and careful temperature control. In contrast, sodium borohydride is preferable for aldehyde reduction due to its selectivity and ease of handling.
Analytical Data and Characterization
The final product is characterized by:
- 1H NMR : A singlet at δ 5.45 ppm (N-CH2-Ar), a broad peak at δ 4.65 ppm (O-H), and aromatic protons between δ 7.20–7.85 ppm.
- IR Spectroscopy : A strong O-H stretch at 3350 cm−1 and absence of ester C=O (1715 cm−1) or aldehyde C=O (1720 cm−1) bands.
- Mass Spectrometry : A molecular ion peak at m/z 335 [M+H]+ confirms the molecular formula C16H12Cl2NO.
Applications and Derivatives
This compound serves as a precursor for inhibitors of cytosolic phospholipase A2α, a target in inflammatory diseases. Derivatives incorporating tetrazole or oxadiazole moieties at C3 exhibit enhanced bioactivity, as demonstrated in structure-activity relationship studies.
Scientific Research Applications
Pharmaceutical Applications
The primary application of [1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanol lies within the pharmaceutical industry where it is investigated for various therapeutic potentials:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit significant antitumor properties. Its structural similarity to other known anticancer agents allows for potential applications in cancer therapy. Research indicates that compounds with similar structures have shown efficacy against various cancer cell lines, including breast and lung cancers .
- Neuroprotective Effects : The compound has been studied for its neuroprotective potential, particularly in conditions such as neurodegenerative diseases. Its ability to inhibit glutamate release in neuronal cells suggests a mechanism through which it may protect against excitotoxicity .
- Antimicrobial Properties : this compound has demonstrated antimicrobial activity against several bacterial strains. This includes effectiveness against drug-resistant strains, positioning it as a candidate for further development in combating bacterial infections .
Case Studies
Several case studies illustrate the applications of this compound:
Case Study 1: Antitumor Activity
In a study evaluating the cytotoxic effects on various cancer cell lines, this compound showed IC50 values comparable to established chemotherapeutic agents. The compound's mechanism involved apoptosis induction through mitochondrial pathways.
Case Study 2: Neuroprotection
Research focused on the neuroprotective effects of this compound revealed significant reductions in neuronal cell death in models of excitotoxicity. The results indicated that this compound could inhibit glutamate-induced toxicity effectively.
Case Study 3: Antimicrobial Efficacy
In vitro tests demonstrated that this compound exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was significantly lower than that of traditional antibiotics .
Mechanism of Action
The mechanism of action of [1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
The following analysis compares [1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanol with structurally analogous compounds, focusing on substitutions, synthetic yields, and biological activities.
Structural Modifications on the Benzyl Group
Key Observations :
- Position of Chlorine : The 3,4-dichloro substitution (as in the target compound) is associated with broader antimicrobial activity in analogs (e.g., anti-TB MIC = 6.25 µg/ml for morpholine derivatives) .
- Electronic Effects: Electron-withdrawing 3,4-dichloro groups may enhance binding to hydrophobic enzyme pockets compared to mono-chloro derivatives.
Modifications on the Indole Ring
Key Observations :
- Morpholine Derivative : Replacing -CH2OH with a morpholine group significantly enhances anti-TB activity, likely due to improved solubility and target interaction .
- Oxime Derivative : The oxime group confers potent antistaphylococcal activity (MIC = 1–8 µg/mL), suggesting enhanced membrane penetration .
- 2-Oxo-Acetamide : This modification shifts activity to antitumor applications, highlighting the role of the C3 substituent in target specificity .
Key Observations :
- Low yields (~21%) for methanol derivatives suggest challenges in alkylation/reduction steps, whereas triazole derivatives achieve higher yields (75–90%) due to optimized coupling reactions .
- Purity is consistently >95% across derivatives, validated via chromatography and spectroscopic methods.
Biological Activity
[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanol is an indole derivative that has garnered attention due to its potential biological activities. This compound features a dichlorobenzyl group and a hydroxymethyl moiety, which may enhance its pharmacological properties. The molecular formula is CHClNO, with a molecular weight of approximately 306.19 g/mol. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives with similar structures effectively inhibited tumor growth in xenograft models, suggesting their potential as chemotherapeutic agents.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. In particular, derivatives have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL. Notably, these compounds also demonstrated activity against drug-resistant strains .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in various studies. One notable investigation revealed that this compound inhibits glutamate release in rat cerebrocortical nerve terminals, which is crucial for preventing excitotoxicity associated with neurodegenerative diseases. The mechanism involves modulation of calcium influx through P/Q-type calcium channels, thus reducing neuronal excitability .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a preclinical study involving A549 lung cancer cells, treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 10 μM concentration). This effect was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Neuroprotection in Animal Models
In a rat model of excitotoxicity induced by kainic acid, administration of this compound significantly reduced neuronal loss and improved behavioral outcomes compared to control groups. The compound's ability to inhibit glutamate release was linked to its neuroprotective effects.
Chemical Reactions Analysis
Nucleophilic Substitution at the Hydroxymethyl Group
The primary alcohol group undergoes substitution reactions under acidic or basic conditions. For example:
-
Sulfonylation : Reaction with 4-chloro-3-nitrobenzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) yields the sulfonate ester derivative, as demonstrated in neuropharmacological studies .
| Reaction Component | Conditions | Yield | Application |
|---|---|---|---|
| 4-Chloro-3-nitrobenzenesulfonyl chloride | DCM, K₂CO₃, RT, 12 hrs | 85% | Glutamate release inhibitor synthesis |
Condensation Reactions
The compound participates in Friedel-Crafts alkylation and related processes:
-
Friedel-Crafts hydroxyalkylation : Reacts with trifluoromethyl ketones under base catalysis (e.g., Cs₂CO₃) to form fluorinated indole derivatives .
-
Dimerization : Forms 3,3′-diindolylmethanes (DIMs) via acid-catalyzed condensation, a pathway critical for antitumor agent synthesis .
Example Reaction Data :
| Substrate | Catalyst | Product | Yield |
|---|---|---|---|
| Trifluoromethyl ketone | Cs₂CO₃, MeCN | Fluorinated indol-3-yl-ethanol | 79–96% |
Protection/Deprotection Strategies
The alcohol group is often protected to prevent undesired side reactions:
-
Acetylation : Treating with acetic anhydride/pyridine forms the acetyl-protected derivative, enabling subsequent formylation .
-
Silylation : Use of TBDMSCl/imidazole in DMF for hydroxyl protection .
Electrophilic Aromatic Substitution
The indole ring undergoes electrophilic substitution at the C2/C4 positions:
-
Formylation : Vilsmeier-Haack reaction with POCl₃/DMF introduces a formyl group at C3, though steric hindrance from the dichlorobenzyl group may reduce efficiency .
Complexation with Metal Catalysts
Used in catalytic systems for asymmetric synthesis:
Critical Reaction Considerations
Q & A
Q. Critical Conditions :
- Solvent Choice : DMF facilitates benzylation but requires anhydrous conditions to prevent side reactions.
- Purification : Flash column chromatography (e.g., petroleum ether/ethyl acetate gradient) resolves sticky oil residues, achieving ~41% yield over three steps for analogous compounds .
Basic: What spectroscopic methods confirm the structure of this compound?
Answer:
Key techniques include:
- ¹H-NMR : Benzyl protons appear as a singlet at δ ~5.41 ppm, while indolic protons resonate at δ ~7.45 ppm. The methanol -OH proton shows a broad peak at δ ~4.93 ppm .
- ¹³C-NMR : The benzyl carbon appears at δ ~56.0 ppm, and the indole C3 carbon (bearing the methanol group) at δ ~48.5 ppm .
- HR-ESI-MS : Matches calculated exact mass (e.g., [M-OH]⁻ for C₁₆H₁₂Cl₂N requires m/z 272.0642 for ³⁵Cl isotopes) .
- ¹⁹F-NMR (if fluorinated analogs): Coupling constants (e.g., J = 5.27 Hz) confirm substituent positioning .
Advanced: How can researchers resolve discrepancies in NMR data for substituted indole derivatives?
Answer:
Common challenges and solutions:
- Diastereotopic Protons : Benzyl groups may exhibit splitting due to restricted rotation. Use 2D NMR (COSY, NOESY) to assign signals .
- Solvent Effects : DMSO-d₆ induces peak broadening; compare spectra in CDCl₃ for sharper resolution .
- Impurities : Trace solvents (e.g., ethyl acetate) may overlap with analyte peaks. Employ high-field instruments (≥500 MHz) and deuterated solvents .
Advanced: What strategies optimize benzylation of halogenated indole derivatives?
Answer:
- Base Selection : NaH in DMF outperforms weaker bases (e.g., K₂CO₃) for electron-deficient benzyl bromides .
- Temperature : Reactions at 0–5°C minimize side reactions (e.g., over-alkylation) .
- Stoichiometry : A 1.2:1 benzyl bromide:indole ratio balances reactivity and cost .
- Alternative Methods : Microwave-assisted synthesis reduces reaction time but requires optimization for heat-sensitive substrates .
Advanced: How is the biological activity of this compound assessed in neuroprotective assays?
Answer:
- Cell Models : Neuroblastoma cells exposed to oxidative stress (e.g., H₂O₂) .
- Assays : Measure viability via MTT or resazurin reduction. For example, pre-treatment with 10–100 µM compound for 24 hours before H₂O₂ exposure .
- Controls : Include positive controls (e.g., N-acetylcysteine) and vehicle (DMSO <0.1%) .
- Data Interpretation : IC₅₀ values and dose-response curves identify potency. Synergy with glutamate receptor modulators may be explored .
Advanced: What crystallographic techniques determine the 3D structure of this compound?
Answer:
- Data Collection : Single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) at 100–150 K .
- Software : SHELXL refines structures using high-resolution data (e.g., <1.0 Å resolution). Twinned datasets require SHELXL’s TWIN/BASF commands .
- Validation : R-factor (<5%), residual electron density (<0.5 e⁻/ų), and Hirshfeld surface analysis confirm model accuracy .
Advanced: How can regioselectivity challenges in indole functionalization be addressed?
Answer:
- Directing Groups : Install temporary groups (e.g., -OMe at C4) to steer benzylation to C1 .
- Protection-Deprotection : Use Boc or SEM groups to block reactive sites (e.g., N1) during synthesis .
- Computational Modeling : DFT calculations predict electrophilic aromatic substitution preferences (e.g., C1 vs C2 benzylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
